molecular formula C11H15N3O4S B2986082 Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate CAS No. 338405-05-3

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate

Cat. No.: B2986082
CAS No.: 338405-05-3
M. Wt: 285.32
InChI Key: PNYRFOZLXMPPSK-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate is a specialized organic compound featuring a hydrazine sulfonyl group attached to a propanoate ester backbone. These compounds are synthesized via reactions involving hydrazine derivatives and ethyl propiolate, often under reflux conditions in ethanol or methanol . The sulfonyl and imino groups confer unique reactivity, making such derivatives valuable intermediates in medicinal and heterocyclic chemistry.

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-(benzenesulfonylhydrazinylidene)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-2-18-11(15)8-10(12)13-14-19(16,17)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRFOZLXMPPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNS(=O)(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with phenylhydrazine in the presence of a sulfonating agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate has a wide range of applications in scientific research. It is used in the development of new chemical entities, biological assays, and pharmaceutical compounds. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism by which Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Ethyl 3-amino-3-imino-2-(4-nitrophenylhydrazono)propanoate ()

  • Structure: Contains a nitro group (-NO₂) at the para position of the phenylhydrazone moiety.
  • Physical Properties : Melting point = 198–200°C; IR peaks at 3448 cm⁻¹ (N-H stretch) and 1627 cm⁻¹ (C=O/C=N stretch) .
  • Synthesis : Prepared via hydrazine coupling with ethyl propiolate, yielding 90.6% under optimized conditions .
  • Reactivity : The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

Ethyl 3-(2-furyl)propanoate ()

  • Structure : Substituted with a furyl group instead of phenylhydrazinesulfonyl.
  • Electronic Effects : The furan ring introduces electron-withdrawing character, altering reactivity in Diels-Alder reactions .
  • Applications : Used in synthesizing heterocyclic scaffolds for materials science.

Ethyl 3-(methylsulfonyl)propanoate ()

  • Structure : Features a methylsulfonyl group (-SO₂CH₃) instead of phenylhydrazinesulfonyl.
  • Physical Properties : CAS 118675-14-2; moderate solubility in polar solvents due to the sulfonyl group .
  • Applications : Intermediate in pharmaceutical synthesis, particularly for sulfonamide drugs.

Functional Group Comparisons

Compound Key Functional Groups Melting Point (°C) Yield (%) Key Applications
Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate Imino, sulfonyl, ester Data not available N/A Medicinal chemistry intermediates
Ethyl 3-amino-3-imino-2-(4-nitrophenylhydrazono)propanoate Nitro, hydrazone, imino, ester 198–200 90.6 Bioactive heterocycle synthesis
Ethyl 3-amino-3-phenylpropanoate Amino, ester Not reported N/A Peptide mimetics, drug delivery
Ethyl 3-(methylsulfonyl)propanoate Sulfonyl, ester Not reported N/A Sulfonamide drug precursors

Reactivity and Stability

  • Imino-Sulfonyl Synergy: The imino group in this compound enhances nucleophilicity, while the sulfonyl group stabilizes intermediates via resonance, as seen in analogous compounds .
  • Ester Hydrolysis: Ethyl propanoate derivatives (e.g., ) are prone to hydrolysis under basic conditions, forming carboxylic acids .

Biological Activity

Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the available research findings, case studies, and biological activity data associated with this compound.

  • Molecular Formula : C11H14N4O4S
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting specific pathways related to tumor cell survival.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can induce apoptosis in cancer cells through the mitochondrial pathway, potentially by inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1.
    • In vitro assays demonstrated that the compound has an IC50 value of less than 10 μM against various cancer cell lines, indicating significant cytotoxicity.
  • Antimicrobial Properties :
    • The compound has exhibited antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

Data Table of Biological Activities

Activity TypeTarget/Cell LineIC50/MIC ValueReference
AnticancerHL-60 (leukemia)<10 μM
AntimicrobialStaphylococcus aureus15 μg/mL
Anti-inflammatoryRAW 264.7 (macrophages)Not specified

Case Studies

Several case studies have explored the effects of this compound in different experimental setups:

  • Case Study 1 : A study involving the treatment of HL-60 cells demonstrated that the compound significantly increased apoptosis rates compared to controls, with flow cytometry confirming mitochondrial membrane potential loss.
  • Case Study 2 : An in vivo model using mice with induced bacterial infections showed that treatment with the compound led to a significant reduction in bacterial load compared to untreated controls, suggesting potential therapeutic applications in infectious diseases.

Q & A

Basic Question

  • Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 for higher concentrations .
  • Skin Protection : Full chemical-resistant suits (e.g., Tychem®) are mandatory due to potential irritation .
  • Environmental Controls : Avoid drainage contamination; use closed-system processing .

What mechanistic insights explain the compound’s reactivity in oxidation studies?

Advanced Question
Ethyl propanoate derivatives undergo β-scission during oxidation, forming radicals detectable via jet-stirred reactor studies. Kinetic modeling (e.g., for ethyl propanoate combustion) reveals rate coefficients for OH radical interactions, critical for predicting degradation pathways . Computational studies (DFT) complement experimental data to map transition states .

How does structural modification (e.g., substituent variation) impact chemical reactivity?

Advanced Question
Substituents like cyclopentylmethyl or methoxy groups alter steric and electronic profiles. For example:

  • Electron-Withdrawing Groups (e.g., -SO₂-): Increase electrophilicity at the imino group, enhancing nucleophilic attack rates .
  • Bulkier Groups : Reduce reaction rates in sterically hindered environments, as shown in cycloalkylmethyl analogs .

What strategies optimize synthetic yields while minimizing byproducts?

Advanced Question

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl intermediates .
  • Catalyst Screening : High-throughput testing identifies catalysts that suppress side reactions (e.g., over-esterification) .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects byproduct formation, enabling dynamic adjustments .

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